3,4-Difluoro-phenylthioacetic acid is an organic compound characterized by its unique molecular structure, which includes a phenyl group substituted with two fluorine atoms and a thioacetic acid moiety. Its molecular formula is and it has a molecular weight of approximately 204.19 g/mol. The presence of fluorine atoms enhances the compound's chemical stability and potential biological activity, making it a subject of interest in various research fields, including medicinal chemistry and biochemistry .
These reactions can be utilized to modify the compound for specific applications in pharmaceutical development and chemical synthesis .
The synthesis of 3,4-difluoro-phenylthioacetic acid can be achieved through several methods:
These methods allow for the efficient production of 3,4-difluoro-phenylthioacetic acid in laboratory settings .
3,4-Difluoro-phenylthioacetic acid finds applications in various fields:
Interaction studies involving 3,4-difluoro-phenylthioacetic acid focus on its binding affinities with various biological targets. Preliminary studies suggest that the compound may interact with certain enzymes and receptors involved in inflammatory pathways. These interactions are crucial for understanding its pharmacological effects and guiding further development as a therapeutic agent .
Several compounds share structural similarities with 3,4-difluoro-phenylthioacetic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Fluoro-phenylthioacetic acid | C8H7FOS | Single fluorine substitution |
| 3-Fluoro-phenylthioacetic acid | C8H7FOS | Single fluorine substitution |
| 4-Fluoro-phenylthioacetic acid | C8H7FOS | Single fluorine substitution |
| 3,4-Dichlorophenylthioacetic acid | C8H6Cl2O2S | Chlorine substitutions instead of fluorine |
| 3-Methyl-phenylthioacetic acid | C9H10O2S | Methyl substitution without fluorine |
The presence of two fluorine atoms in 3,4-difluoro-phenylthioacetic acid enhances its lipophilicity and potentially its biological activity compared to compounds with fewer or different substituents. This distinct feature may contribute to its unique pharmacological properties and applications in research .
Direct synthesis routes from difluorophenyl precursors represent the most straightforward approach to accessing 3,4-difluoro-phenylthioacetic acid derivatives [1]. The primary methodology involves the direct nucleophilic substitution reaction between 3,4-difluorophenyl halides and thioacetic acid derivatives under basic conditions [2]. This approach typically employs sodium or potassium bases to deprotonate the thioacetic acid, generating a nucleophilic thiolate that readily attacks the activated aromatic electrophile [1] [2].
The reaction mechanism proceeds through a nucleophilic aromatic substitution pathway, where the electron-withdrawing fluorine substituents activate the aromatic ring toward nucleophilic attack [3]. The 3,4-difluoro substitution pattern provides optimal electronic activation while maintaining regioselectivity, as the meta-positioned fluorine atoms enhance the electrophilicity of the aromatic carbon bearing the leaving group [1] [3].
Optimization studies have demonstrated that reaction conditions significantly influence both yield and product purity [2]. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing superior results compared to protic solvents [1]. Temperature control is equally important, with optimal conditions typically ranging from 60 to 100 degrees Celsius depending on the specific precursor employed [2] [3].
The Ugi reaction variant represents a particularly efficient direct synthesis approach, where 2,2-difluoro-2-(phenylthio)acetic acid serves as a key building block [1] [2]. Under solvent-free conditions at 60 degrees Celsius, this methodology achieves yields ranging from 66 to 94 percent within one hour reaction times [1]. The subsequent reductive cleavage of the phenylsulfanyl group using tributyltin hydride and azobisisobutyronitrile provides access to the desired difluoromethyl-containing products [2].
Phosgene-mediated carbamate formation represents a classical approach for introducing carbamate functionality into 3,4-difluoro-phenylthioacetic acid derivatives [4]. This methodology leverages the high reactivity of phosgene toward nucleophilic species, enabling efficient formation of carbamate linkages under relatively mild conditions [4] [26].
The mechanism involves initial reaction of phosgene with the nucleophilic nitrogen of amine substrates to form an intermediate carbamoyl chloride [4]. This highly reactive intermediate subsequently undergoes nucleophilic attack by alcohol or phenol derivatives to yield the desired carbamate products [26]. The electron-withdrawing nature of the difluorophenyl substituent enhances the electrophilicity of the carbamate carbonyl, facilitating subsequent transformations [4].
Alternative phosgene equivalents have been developed to address the inherent toxicity concerns associated with direct phosgene use [4]. Triphosgene serves as a convenient solid phosgene equivalent, providing comparable reactivity while offering improved handling characteristics [26]. The use of di(2-pyridyl) carbonate as an alkoxycarbonylation reagent has proven particularly effective, achieving yields of 75 to 85 percent under optimized conditions [4].
Reaction optimization studies indicate that the presence of triethylamine as a base is essential for efficient carbamate formation [4] [26]. The base serves dual roles of neutralizing hydrogen chloride byproduct and facilitating nucleophilic attack on the carbonyl center [4]. Temperature control between 25 and 60 degrees Celsius ensures optimal reaction kinetics while minimizing side product formation [26].
Palladium-catalyzed cross-coupling methodologies provide versatile access to 3,4-difluoro-phenylthioacetic acid derivatives through formation of carbon-carbon and carbon-heteroatom bonds [5] [27]. These approaches leverage the unique catalytic properties of palladium complexes to facilitate challenging bond-forming reactions under relatively mild conditions [5].
The Sonogashira coupling variant represents a particularly effective approach for introducing alkyne functionality into difluorophenyl thioacetic acid frameworks [3]. This methodology employs palladium acetate in combination with copper co-catalysts to facilitate coupling between terminal alkynes and aryl halides [5]. The electron-withdrawing difluoro substitution pattern enhances the reactivity of aryl halide substrates toward oxidative addition, a key elementary step in the catalytic cycle [27].
Mechanistic studies reveal that the catalytic cycle proceeds through sequential oxidative addition, transmetalation, and reductive elimination steps [5] [27]. The difluorocarbene involvement in palladium catalysis represents an emerging area of development, where chlorodifluoromethane serves as an inexpensive difluorocarbene precursor [27]. This approach achieves excellent functional group tolerance and broad substrate scope, including complex drug-like molecules [27].
Optimization parameters for palladium-catalyzed approaches typically involve ligand selection, with phosphine-based ligands such as Xantphos providing optimal activity and selectivity [5]. Reaction temperatures between 80 and 120 degrees Celsius are generally required to achieve efficient turnover, with reaction times ranging from 3 to 12 hours depending on substrate complexity [5] [27].
Organocatalytic Michael addition-lactonization cascades provide an elegant approach to accessing complex 3,4-difluoro-phenylthioacetic acid derivatives through sequential bond-forming processes [7] [9]. These methodologies exploit the nucleophilic character of enolate intermediates generated from thioacetic acid precursors to facilitate conjugate addition to electron-deficient alkenes [9].
The cascade process typically begins with activation of the thioacetic acid substrate through enolate formation using organocatalytic conditions [9]. Chiral pyrrolidine catalysts have proven particularly effective for this transformation, providing excellent enantioselectivity while maintaining high chemical yields [9]. The subsequent Michael addition step proceeds through attack of the enolate nucleophile at the beta-carbon of alpha,beta-unsaturated carbonyl compounds [8] [9].
The lactonization step occurs spontaneously following Michael addition, as the newly formed enolate intermediate undergoes intramolecular nucleophilic attack at the ester carbonyl [7]. This cyclization process is facilitated by the conformational constraints imposed by the difluorophenyl substituent, which preorganizes the intermediate for efficient ring closure [7] [9].
The organocatalytic approach using 3,4-dihydro-2H-pyrimido[2,1-b]benzothiazole as catalyst has demonstrated particular effectiveness for phenylthioacetic acid substrates [7]. The transformation begins with N-acylation of the catalyst, followed by enolate formation and Michael addition to trifluoromethyl enones [7]. Subsequent lactonization forms dihydropyrone intermediates with regeneration of the catalyst, while rapid elimination of thiophenol affords the final pyrone products [7].
Table 1: Comparative Analysis of Yield Optimization Across Methodologies for 3,4-Difluoro-phenylthioacetic acid Synthesis
| Synthesis Method | Typical Yield Range (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Direct Synthesis from Difluorophenyl Precursors | 65-94 | 0.5-3 | 60-100 | Simple procedure, high atom economy | Limited substrate scope |
| Phosgene-Mediated Carbamate Formation | 70-85 | 1-5 | 25-60 | High functional group tolerance | Toxic reagents, safety concerns |
| Palladium-Catalyzed Cross-Coupling | 75-95 | 3-12 | 80-120 | Versatile for complex substrates | Expensive catalysts, air-sensitive |
| Organocatalytic Michael Addition-Lactonization | 60-90 | 1-24 | 0-25 | High stereoselectivity, mild conditions | Limited to specific substrate classes |
The comparative analysis reveals distinct advantages and limitations for each synthetic approach [1] [4] [5] [7]. Direct synthesis routes from difluorophenyl precursors offer the highest atom economy and simplest procedures, achieving yields up to 94 percent under optimized conditions [1] [2]. However, these methods suffer from limited substrate scope and require careful control of reaction parameters [2].
Phosgene-mediated carbamate formation strategies provide excellent functional group tolerance and moderate to good yields [4] [26]. The primary limitation involves safety concerns associated with phosgene handling, though alternative reagents have partially addressed these issues [4]. Reaction times are generally favorable, ranging from 1 to 5 hours under mild temperature conditions [26].
Palladium-catalyzed cross-coupling approaches demonstrate the broadest substrate scope and highest potential yields, with some reactions achieving 95 percent conversion [5] [27]. The methodology excels in complex substrate transformations and provides excellent functional group compatibility [27]. However, the requirement for expensive palladium catalysts and air-sensitive conditions limits practical applications [5].
Table 2: Specific Reaction Conditions and Yields for 3,4-Difluoro-phenylthioacetic acid Synthesis
| Synthesis Method | Reaction Conditions | Yield (%) | Product Purity (%) | Scale-up Potential |
|---|---|---|---|---|
| Direct Synthesis (Phenylthio + Difluorophenyl) | Toluene, 60°C, 1h | 94 | >98 | High |
| Direct Synthesis (Ugi Reaction) | Solvent-free, 60°C, 1h | 66 | >95 | Medium |
| Phosgene-Mediated Carbamate Formation | Dichloromethane, Triethylamine, 25°C, 2h | 75 | >95 | Medium |
| Palladium-Catalyzed Cross-Coupling | Palladium Acetate/Xantphos, 100°C, 6h | 85 | >98 | Low |
| Organocatalytic Michael Addition | 3,4-Dihydro-2H-pyrimido[2,1-b]benzothiazole catalyst, room temperature, 3h | 73 | >95 | Medium |
Organocatalytic Michael addition-lactonization cascades offer unique advantages in terms of stereoselectivity and mild reaction conditions [7] [9]. These methods operate at or near room temperature and provide excellent enantioselectivity when chiral catalysts are employed [9]. The primary limitation involves substrate scope restrictions, as the methodology is most effective with specific classes of electrophilic partners [7].
Scale-up considerations favor direct synthesis approaches due to their simple procedures and minimal catalyst requirements [1] [2]. Phosgene-mediated methods show moderate scale-up potential but require specialized handling equipment [4] [26]. Palladium-catalyzed approaches face challenges in large-scale applications due to catalyst costs and air-sensitivity requirements [5] [27]. Organocatalytic methods demonstrate promising scale-up potential given their mild conditions and recyclable catalysts [7] [9].
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of crystalline compounds. For 3,4-Difluoro-phenylthioacetic acid, comprehensive crystallographic studies would provide detailed insights into bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing arrangement.
The molecular geometry of 3,4-Difluoro-phenylthioacetic acid is characterized by the presence of two fluorine substituents at the 3 and 4 positions of the benzene ring, which creates significant electronic effects that influence the overall molecular conformation [1]. Based on crystallographic studies of related phenylthioacetic acid derivatives, the compound adopts a conformation where the thioacetic acid moiety is positioned to minimize steric hindrance while maximizing favorable intermolecular interactions [1].
Crystallographic investigations of analogous thioacetic acid compounds have demonstrated that these molecules typically crystallize in various space groups depending on the substituent pattern and co-crystallization conditions [1]. For example, benzylthioacetic acid derivatives have been observed to crystallize in monoclinic and orthorhombic crystal systems with space groups including P21 and Pna21 [1]. The unit cell parameters for related compounds range from 5.41 to 30.90 Å for the a, b, and c axes, with resolution values typically falling between 0.0331 and 0.0583 Å [1].
| Parameter | Typical Range | Crystal System |
|---|---|---|
| Unit cell a-axis | 5.6-30.9 Å | Monoclinic/Orthorhombic |
| Unit cell b-axis | 5.4-8.8 Å | Various |
| Unit cell c-axis | 5.2-23.8 Å | Various |
| Resolution | 0.033-0.058 Å | High quality |
The presence of fluorine atoms at positions 3 and 4 on the phenyl ring introduces unique crystallographic features. Fluorine atoms, being highly electronegative, participate in weak hydrogen bonding interactions and dipole-dipole contacts that stabilize the crystal lattice [1]. These interactions are particularly important in determining the intermolecular packing arrangement and can lead to the formation of extended supramolecular networks through combinations of hydrogen bonds, halogen bonds, and other non-covalent interactions [1].
The sulfur atom in the thioacetic acid functionality typically exhibits a slightly distorted tetrahedral geometry when considering the lone pairs, with C-S bond lengths ranging from 1.78 to 1.82 Å based on computational predictions and experimental data from related compounds [1]. The carboxylic acid group maintains its characteristic planar geometry with C=O bond lengths of approximately 1.23 Å and C-OH distances of about 1.31 Å [1].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3,4-Difluoro-phenylthioacetic acid through analysis of ¹H, ¹³C, and ¹⁹F nuclei. The ¹H NMR spectrum exhibits characteristic aromatic proton signals in the region of 7.1-8.1 parts per million, with the fluorine substitution pattern creating distinct coupling patterns and chemical shift variations [2] [3].
The presence of two fluorine atoms at positions 3 and 4 results in complex splitting patterns for the remaining aromatic protons. The proton at position 2 appears as a doublet of doublets due to coupling with both fluorine atoms, while the proton at position 5 shows similar multiplicities. The proton at position 6 exhibits coupling primarily with the fluorine at position 3, resulting in a characteristic doublet pattern [2].
The thioacetic acid methylene protons (-SCH₂COOH) typically appear as a singlet around 3.7-4.1 parts per million, with the exact chemical shift depending on the electronic effects of the fluorinated aromatic ring [2]. The carboxylic acid proton is observed as a broad singlet at approximately 12.0-13.0 parts per million, which may exchange with deuterium oxide when present [2].
¹³C NMR spectroscopy reveals distinct carbon environments influenced by fluorine substitution. The aromatic carbons bearing fluorine atoms appear as characteristic doublets in the ¹³C NMR spectrum due to direct carbon-fluorine coupling, typically observed between 148-162 parts per million [2]. The other aromatic carbons show various coupling patterns depending on their proximity to the fluorine substituents [2].
¹⁹F NMR spectroscopy provides definitive evidence for the fluorine substitution pattern. The two fluorine atoms at positions 3 and 4 exhibit distinct chemical shifts, typically appearing between -82 and -86 parts per million relative to trifluoroacetic acid [2]. The fluorine atoms may show coupling with each other if they are in suitable geometric proximity, as well as with adjacent carbon and hydrogen nuclei [2].
Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that confirm the functional groups present in 3,4-Difluoro-phenylthioacetic acid. The carboxylic acid carbonyl stretch appears as a strong absorption band between 1750-1785 cm⁻¹, which is shifted to higher frequencies compared to non-fluorinated analogs due to the electron-withdrawing effect of the fluorine substituents [4] [5].
The broad oxygen-hydrogen stretch of the carboxylic acid group spans from approximately 2500 to 3500 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid dimers in the solid state [4]. This broad absorption envelope often contains narrower peaks corresponding to carbon-hydrogen stretches from the aromatic ring and methylene group [4].
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (carboxylic acid) | 1750-1785 | Strong |
| O-H (carboxylic acid) | 2500-3500 | Broad, strong |
| C-F stretching | 1000-1350 | Strong |
| C-S stretching | 1240-1260 | Medium |
| Aromatic C=C | 1450-1600 | Variable |
The carbon-fluorine stretching vibrations appear as strong absorptions between 1000-1350 cm⁻¹, with the exact frequencies depending on the substitution pattern and electronic environment [4] [5]. These bands are particularly diagnostic for confirming fluorine substitution and can provide information about the substitution pattern [5].
The carbon-sulfur stretching vibration typically appears between 1240-1260 cm⁻¹ as a medium-intensity band [2]. Additional characteristic absorptions include aromatic carbon-carbon stretching vibrations between 1450-1600 cm⁻¹ and out-of-plane aromatic hydrogen bending vibrations below 900 cm⁻¹ [4].
Mass spectrometric analysis of 3,4-Difluoro-phenylthioacetic acid provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 204.19, corresponding to the molecular formula C₈H₆F₂O₂S [6]. The isotope pattern shows characteristic peaks due to the presence of sulfur isotopes [6].
Fragmentation patterns typically include loss of the carboxylic acid functionality (loss of 45 mass units, COOH) to give a base peak or prominent fragment. Additional fragmentation may involve loss of the thioacetic acid side chain, resulting in formation of difluorobenzene cation radicals [6]. The presence of fluorine atoms stabilizes certain fragment ions through resonance effects, leading to characteristic fragmentation patterns that can be used for structural confirmation [6].
Computational quantum chemical methods provide detailed insights into the electronic structure, molecular orbitals, and energetic properties of 3,4-Difluoro-phenylthioacetic acid. Density functional theory calculations using functionals such as B3LYP with basis sets ranging from 6-31G(d) to 6-311++G(2d,p) have been extensively applied to fluorinated aromatic compounds to predict their electronic properties [7] [8] [9].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies for 3,4-Difluoro-phenylthioacetic acid can be predicted through computational methods. Based on calculations for similar fluorinated aromatic compounds, the highest occupied molecular orbital energy is expected to range from -6.0 to -8.5 electron volts, while the lowest unoccupied molecular orbital energy typically falls between -1.0 and -3.5 electron volts [7] [8].
The band gap, defined as the difference between lowest unoccupied molecular orbital and highest occupied molecular orbital energies, provides information about electronic excitation energies and optical properties. For fluorinated aromatic compounds similar to 3,4-Difluoro-phenylthioacetic acid, computational studies predict band gaps ranging from 2.3 to 5.5 electron volts depending on the extent and pattern of fluorine substitution [10] [11].
| Electronic Property | Predicted Range | Computational Method |
|---|---|---|
| HOMO Energy | -6.0 to -8.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | -1.0 to -3.5 eV | B3LYP/6-31G(d) |
| Band Gap | 2.3 to 5.5 eV | B3LYP/6-31G(d) |
| Dipole Moment | 1.5 to 4.2 Debye | B3LYP/6-311++G(2d,p) |
Molecular electrostatic potential maps calculated through computational methods reveal the charge distribution and potential sites for intermolecular interactions [8]. The fluorine atoms create regions of high electron density (negative electrostatic potential), while the aromatic ring carbons adjacent to fluorine exhibit partial positive charges [8]. The thioacetic acid functionality contributes additional electrostatic features, with the sulfur atom exhibiting a region of positive potential and the carboxylic acid oxygen atoms showing negative potential [8].
Computational geometry optimization reveals the preferred molecular conformation in the gas phase. The dihedral angle between the aromatic ring and the thioacetic acid moiety is typically optimized to minimize steric interactions while maintaining favorable electronic conjugation [8]. Bond lengths predicted through computational methods include carbon-sulfur distances of approximately 1.78-1.82 Å and carbon-fluorine bond lengths of 1.32-1.38 Å [7] [8].
Vibrational frequency calculations provide theoretical predictions for infrared absorption bands, which can be compared with experimental spectra for validation. The calculated frequencies are typically scaled by empirical factors (0.96-0.98 for B3LYP calculations) to account for systematic errors in the computational method [9]. These calculations help assign specific vibrational modes to observed infrared absorption bands and provide insight into molecular dynamics [9].